molecular formula C20H20N2O3 B12194262 N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine

Cat. No.: B12194262
M. Wt: 336.4 g/mol
InChI Key: WIBDVIWYLMNCIS-UHFFFAOYSA-N
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Description

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic organic compound characterized by a hybrid structure combining a phenyl-substituted indole moiety linked to a beta-alanine backbone via a propanoyl spacer. The indole ring system is a common pharmacophore in medicinal chemistry due to its bioisosteric properties with natural tryptophan derivatives, enabling interactions with biological targets such as receptors or enzymes .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-[3-(2-phenylindol-1-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C20H20N2O3/c23-19(21-12-10-20(24)25)11-13-22-17-9-5-4-8-16(17)14-18(22)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,23)(H,24,25)

InChI Key

WIBDVIWYLMNCIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine typically involves the coupling of an indole derivative with a beta-alanine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of the beta-alanine derivative and the amino group of the indole derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group in the amide linkage can yield secondary amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing indole structures exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of indole could significantly reduce the viability of cancer cell lines such as A549 (human pulmonary adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) . N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine could potentially share similar mechanisms of action, warranting investigation into its efficacy against various cancer types.

Antimicrobial Properties

The exploration of novel antimicrobial agents is critical in combating drug-resistant pathogens. Compounds similar to this compound have shown activity against resistant strains of bacteria and fungi . The indole structure contributes to the interaction with bacterial membranes, potentially leading to enhanced antimicrobial efficacy.

Neurological Applications

Indole derivatives have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems could be investigated further for applications in conditions such as Alzheimer's disease or depression .

Synthesis and Development

The synthesis of this compound can be achieved through various chemical pathways, often involving the coupling of beta-alanine with an appropriate indole derivative. Research has focused on optimizing these synthetic routes to improve yield and purity, which is crucial for subsequent biological testing .

Case Study 1: Anticancer Activity Assessment

In a controlled study, researchers treated Caco-2 cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of related indole compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results highlighted the importance of structural modifications on the antimicrobial efficacy, indicating that similar modifications could enhance the activity of this compound .

Mechanism of Action

The mechanism of action of N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with viral RNA-dependent RNA polymerase, inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with benzamide derivatives and indole-containing analogs. Below is a detailed comparison based on substituent variations, synthesis pathways, and inferred properties:

Structural Analogues from Literature

The following compounds (Table 1) exhibit structural parallels with N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine, particularly in their benzamide or phenylpropanoyl motifs:

Compound ID Structure Key Substituents Inferred Properties
Compound 13 N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-oxopropan-2-yl]benzamide Cyanomethoxy group at phenyl ring Increased hydrophilicity due to nitrile; potential metabolic stability
Compound 14 N-{3-[4-(Prop-2-en-1-yloxy)phenyl]propan-2-yl}benzamide Allyloxy substituent Enhanced reactivity (e.g., Michael addition via α,β-unsaturated ether)
Compound 15–17 (2S)-2-{Benzamido-propanoyl}amino-3-phenylpropyl esters Methoxy, ethoxy, or propoxy groups Tunable lipophilicity; ester groups may improve membrane permeability
Target Compound This compound 2-phenylindole + beta-alanine Balanced amphiphilicity; indole may confer aromatic stacking interactions

Key Differences and Implications

Substituent Effects :

  • Unlike Compounds 13–17, which feature alkoxy or nitrile groups on the phenyl ring, the target compound’s indole moiety introduces a planar aromatic system. This could enhance binding affinity to hydrophobic pockets in proteins compared to the simpler phenyl derivatives .
  • The beta-alanine terminus in the target compound provides a zwitterionic character at physiological pH, contrasting with the ester-terminated Compounds 15–17, which are likely more lipophilic.

Synthetic Accessibility: Compounds 13–17 are synthesized via stepwise coupling of benzamide precursors with substituted phenylpropanoyl intermediates, as described in methodologies akin to Reference Example 4 (). The target compound’s indole-propanoyl linkage may require specialized indole alkylation or amidation protocols, increasing synthetic complexity .

Beta-alanine could facilitate renal clearance, reducing toxicity risks. Compound 13: The cyanomethoxy group may act as a hydrogen-bond acceptor, favoring interactions with polar enzyme active sites.

Biological Activity

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C17H18N2O3
  • Molecular Weight: 298.34 g/mol
  • IUPAC Name: this compound

The compound is characterized by the presence of an indole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Indole Synthesis: The starting material, indole, undergoes functionalization to introduce the phenyl group.
  • Propanoylation: The indole derivative is then reacted with propanoyl chloride in the presence of a base to form the propanoyl intermediate.
  • Coupling with Beta-Alanine: Finally, the propanoyl intermediate is coupled with beta-alanine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to yield the final product.

Mechanisms of Biological Activity

This compound exhibits various biological activities through multiple mechanisms:

Enzyme Inhibition:
The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction can disrupt cellular pathways involved in disease processes.

Cell Proliferation and Apoptosis:
Research indicates that this compound may inhibit cell proliferation in cancer cell lines. For instance, studies have demonstrated that derivatives of similar indole compounds exhibit significant antiproliferative effects against various cancer cell lines, including HCT116 and HeLa cells .

Anti-inflammatory Activity:
The indole structure is often associated with anti-inflammatory properties. Compounds containing this moiety can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Experimental Evidence

  • Antiproliferative Studies:
    In a study examining various indole derivatives, this compound was found to exhibit significant inhibitory effects on cancer cell lines. The IC50 values were comparable to those of established chemotherapeutic agents .
  • Mechanistic Insights:
    Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cell signaling pathways, thereby influencing cellular responses such as apoptosis and proliferation .
  • Comparative Analysis:
    When compared to structurally similar compounds (e.g., N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine), the phenyl substitution in this compound enhances its biological activity due to improved binding affinity and selectivity for target enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-beta-alanine?

  • Methodology :

  • Use coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation between the indole and beta-alanine moieties .
  • Optimize reaction conditions (e.g., solvent: ACN or DMF , base: TEA ) to improve yield and reduce side products. Monitor reaction progress via HPLC with trifluoroacetic acid (TFA) gradients .
  • Purify intermediates using column chromatography (e.g., silica gel with EtOH/hexane mixtures) and confirm purity via HPLC (>97% purity thresholds, as per industry standards) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • Employ NMR spectroscopy (¹H/¹³C) to verify the indole and beta-alanine backbone. Compare chemical shifts with analogous indole derivatives (e.g., 3-(1H-indol-3-yl)propanoic acid derivatives) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., compare observed m/z values with theoretical calculations, as done for similar compounds like C20H25N2O4 with m/z 357.2084) .

Q. What safety protocols are critical during handling?

  • Methodology :

  • Wear nitrile gloves and inspect them for integrity before use. Use chemical-resistant lab coats and ensure proper ventilation to avoid inhalation .
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can stability studies under varying pH conditions be designed for this compound?

  • Methodology :

  • Prepare buffered solutions (pH 2–10) using TFA (for acidic conditions) and ammonium bicarbonate (for basic conditions). Incubate the compound at 37°C and analyze degradation products via LC-MS/MS over 72 hours .
  • Quantify stability using UV-Vis spectroscopy (e.g., monitor absorbance at λmax for indole rings, ~280 nm) and compare with controls .

Q. How to resolve discrepancies in bioactivity data across experimental replicates?

  • Methodology :

  • Validate compound purity using HPLC-ELSD (evaporative light scattering detection) to rule out batch-to-batch variability .
  • Perform dose-response assays with structural analogs (e.g., 3-(1H-indol-3-yl)-2-sulfonamido propanoic acid) to identify structure-activity relationships (SAR) and confirm target specificity .

Q. What computational strategies assess binding affinity to biological targets?

  • Methodology :

  • Use molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., indole-binding enzymes) to predict binding modes. Validate with molecular dynamics simulations (e.g., GROMACS) .
  • Compare computational results with surface plasmon resonance (SPR) data to correlate theoretical and experimental binding constants .

Data Contradiction Analysis

Q. How to address conflicting solubility reports in polar vs. non-polar solvents?

  • Methodology :

  • Perform solubility screens in ACN , MeOH , DMSO , and hexane at RT. Use dynamic light scattering (DLS) to detect aggregation. Cross-reference with logP values calculated via ChemAxon or PubChem tools .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays involving this compound?

  • Methodology :

  • Include vehicle controls (e.g., DMSO at <0.1% v/v) and positive controls (e.g., staurosporine for apoptosis induction). Use β-alanine derivatives without the indole moiety to isolate pharmacological effects .

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